N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex heterocyclic compound that combines the structural features of imidazo[1,2-b]pyrazole and benzo[d]thiazole. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,3-benzothiazole-2-carboxamide, is a derivative of imidazole and thiazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Thiazole derivatives also have diverse biological activities . .
Mode of Action
Imidazole derivatives are known to interact with various enzymes and receptors, influencing their function and leading to their broad range of biological activities . Similarly, thiazole derivatives are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . Similarly, thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . This suggests that they may have good bioavailability.
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic effects . Similarly, thiazole derivatives are known to have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. It has been reported that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . The compound’s activity is likely due to its interactions with various enzymes and proteins within the bacterial cell.
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant activity against Mtb H37Ra, suggesting that it may influence various cellular processes within these bacteria .
Molecular Mechanism
Molecular docking and dynamics studies suggest that the compound may interact with the enzyme Pantothenate synthetase of Mtb . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors
For example, the synthesis might start with the preparation of 1H-imidazo[1,2-b]pyrazole through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This intermediate can then be reacted with 2-aminobenzothiazole under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole core and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and are known for their antimicrobial and antiviral properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of imidazo[1,2-b]pyrazole and benzo[d]thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
- CAS Number : 1798539-31-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the imidazo[1,2-b]pyrazole scaffold through cyclization of appropriate precursors.
- Attachment of the ethyl linker to the imidazo core.
- Coupling with benzo[d]thiazole-2-carboxylic acid using peptide coupling reagents like EDCI or DCC in the presence of a base such as DIPEA.
Antimicrobial Activity
Research indicates that compounds featuring the imidazo[1,2-b]pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against Mycobacterium tuberculosis (Mtb) with IC50 values in the low micromolar range.
Compound | IC50 (μM) | Target Organism |
---|---|---|
IT10 | 2.32 | Mtb H37Ra |
IT06 | 2.03 | Mtb H37Ra |
These compounds demonstrated selective inhibition against Mtb without significant toxicity to human lung fibroblast cells (MRC-5), highlighting their potential as therapeutic agents for tuberculosis treatment .
Anticancer Activity
This compound has also been evaluated for anticancer properties. Studies have shown that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may interfere with cellular processes essential for cancer cell survival.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
- DNA Interaction : It may bind to DNA or disrupt DNA repair mechanisms, leading to apoptosis in cancer cells.
In silico studies using molecular docking have provided insights into its binding affinity and interaction patterns with target proteins involved in disease pathways .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study on Antitubercular Activity : A study conducted on imidazo-thiazole derivatives showed that specific modifications could enhance activity against Mtb while minimizing cytotoxicity .
- Anticancer Evaluation : Research indicated that thiazole-containing compounds exhibited potent anticancer activity against multiple cell lines, with structure–activity relationship (SAR) analysis identifying key functional groups responsible for enhanced efficacy .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(15-18-11-3-1-2-4-12(11)22-15)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQIGEFXJONSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.